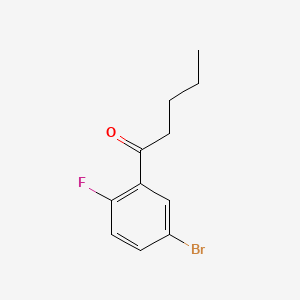

1-(5-Bromo-2-fluorophenyl)pentan-1-one

Beschreibung

1-(5-Bromo-2-fluorophenyl)pentan-1-one (CAS: 1280786-93-7) is a brominated and fluorinated aromatic ketone with the molecular formula C₁₁H₁₂BrFO and a molar mass of 259.11 g/mol. It is primarily utilized as a pharmaceutical intermediate in organic synthesis . Structurally, it consists of a pentanone chain attached to a substituted phenyl ring bearing bromine and fluorine at the 5- and 2-positions, respectively. Its safety data sheet (SDS) indicates it requires standard handling protocols for halogenated aromatic compounds, including precautions against inhalation and skin contact .

Eigenschaften

IUPAC Name |

1-(5-bromo-2-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVFHYRTBOEYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682191 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-93-7 | |

| Record name | 1-Pentanone, 1-(5-bromo-2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)pentan-1-one typically involves the reaction of 5-bromo-2-fluorobenzene with pentanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 1-(5-Bromo-2-fluorophenyl)pentan-1-one may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-2-fluorophenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-fluorophenyl)pentan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)pentan-1-one involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, chain length, or functional groups. These variations influence physicochemical properties, reactivity, and applications.

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Positional Isomerism: 1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7) differs only in the bromine position (4- vs. 5- on the phenyl ring). 1-(3-Bromo-4-chlorophenyl)pentan-1-one introduces chlorine at the 4-position, enhancing electrophilicity compared to the fluorine-substituted analog .

Chain Length and Functional Group Variations :

- 1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS 864774-65-2) has a shorter carbonyl chain, reducing steric hindrance and increasing solubility in polar solvents .

- 1-Bromo-5-chloro-1-(2-fluorophenyl)pentan-2-one (CAS 1373350-58-3) shifts the ketone group to position 2, which may alter its metabolic stability in pharmaceutical contexts .

Fluorine in all analogs enhances electron-withdrawing effects, stabilizing the aromatic ring and directing substitution reactions.

Biologische Aktivität

1-(5-Bromo-2-fluorophenyl)pentan-1-one, also known as a bromo-fluoro-substituted ketone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(5-Bromo-2-fluorophenyl)pentan-1-one

- CAS Number : 1280786-93-7

- Molecular Formula : C11H12BrF O

The presence of bromine and fluorine substituents on the phenyl ring significantly influences the compound's electronic properties and biological interactions.

1-(5-Bromo-2-fluorophenyl)pentan-1-one exhibits various biological activities, primarily through its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It can act as a modulator for various receptors, influencing neurotransmitter activity and potentially exhibiting psychoactive effects.

Antimicrobial Properties

Recent studies have indicated that 1-(5-Bromo-2-fluorophenyl)pentan-1-one possesses antimicrobial activity against several bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The cytotoxicity was evaluated using the MTT assay across various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The cytotoxic mechanism appears to involve induction of apoptosis through activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy reported the efficacy of 1-(5-Bromo-2-fluorophenyl)pentan-1-one against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cancer Cell Line Studies

Research conducted at a prominent university evaluated the effects of this compound on various cancer cell lines. The findings indicated that treatment with 1-(5-Bromo-2-fluorophenyl)pentan-1-one resulted in increased apoptotic markers and decreased viability in HeLa cells. This suggests its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.